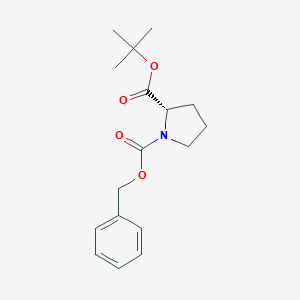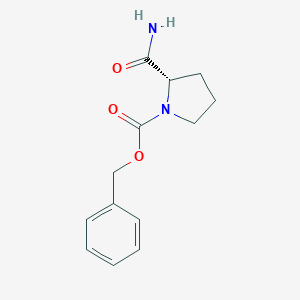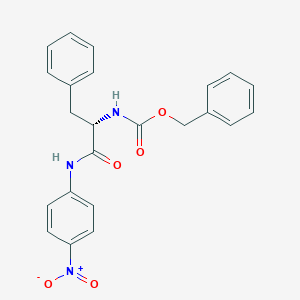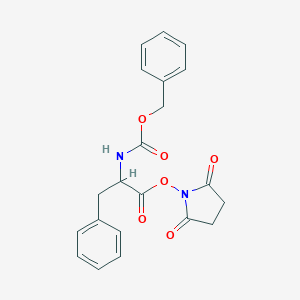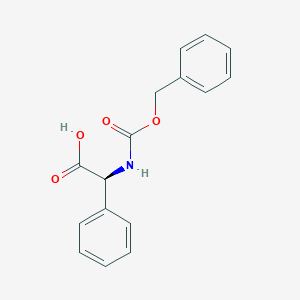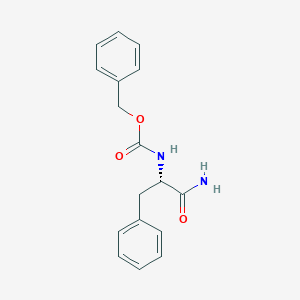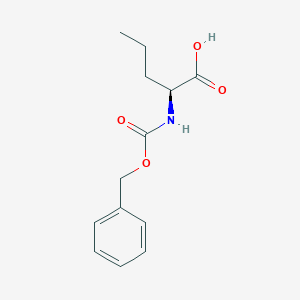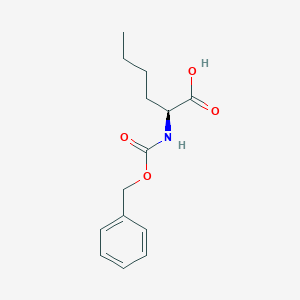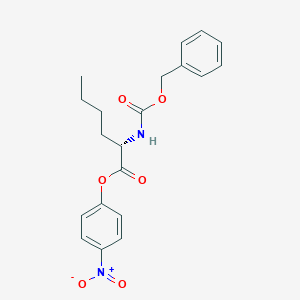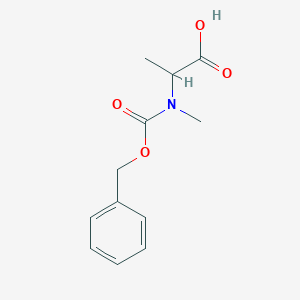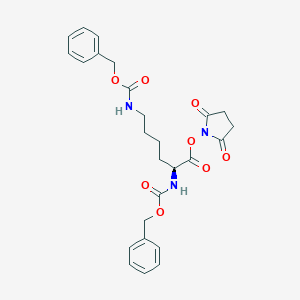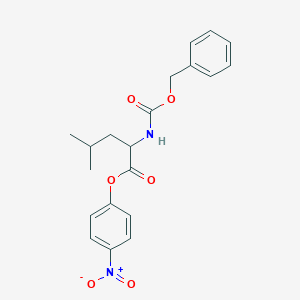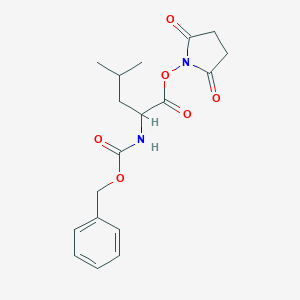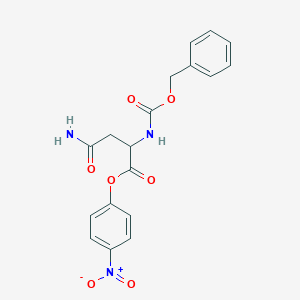
Z-Asn-onp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-L-asparagine 4-nitrophenyl ester, commonly referred to as Z-Asn-ONp, is a synthetic compound with the molecular formula C18H17N3O7 and a molecular weight of 387.34 g/mol . It is a derivative of L-asparagine, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is esterified with 4-nitrophenol. This compound is primarily used in peptide synthesis and biochemical research due to its stability and reactivity.
Aplicaciones Científicas De Investigación
Z-L-asparagine 4-nitrophenyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Z group protects the amino group during coupling reactions.
Biochemical Studies: The compound is utilized in enzymatic studies to investigate the activity of proteases and other enzymes that cleave peptide bonds.
Drug Development: It serves as a model compound in the development of enzyme inhibitors and other therapeutic agents.
Industrial Applications: Z-L-asparagine 4-nitrophenyl ester is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-asparagine 4-nitrophenyl ester typically involves the reaction of N-benzyloxycarbonyl-L-asparagine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like N,N-dimethylformamide (DMF) . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods: While specific industrial production methods for Z-L-asparagine 4-nitrophenyl ester are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Z-L-asparagine 4-nitrophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Z-L-asparagine and 4-nitrophenol.
Substitution: The nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols, forming new amide or ester bonds.
Reduction: The nitro group in 4-nitrophenol can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products:
Hydrolysis: Z-L-asparagine and 4-nitrophenol.
Substitution: Corresponding amides or esters, depending on the nucleophile used.
Reduction: Z-L-asparagine 4-aminophenyl ester.
Mecanismo De Acción
The mechanism of action of Z-L-asparagine 4-nitrophenyl ester primarily involves its role as a substrate or inhibitor in enzymatic reactions. The ester bond can be cleaved by proteases, releasing Z-L-asparagine and 4-nitrophenol. The Z group protects the amino group, preventing unwanted side reactions during peptide synthesis. The nitrophenyl ester moiety can also act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new amide or ester bonds.
Comparación Con Compuestos Similares
Z-L-asparagine methyl ester: Similar to Z-L-asparagine 4-nitrophenyl ester but with a methyl ester group instead of a nitrophenyl ester.
Z-L-asparagine ethyl ester: Contains an ethyl ester group instead of a nitrophenyl ester.
Z-L-glutamine 4-nitrophenyl ester: Similar structure but with a glutamine residue instead of asparagine.
Uniqueness: Z-L-asparagine 4-nitrophenyl ester is unique due to the presence of the nitrophenyl ester group, which provides distinct reactivity and stability compared to other ester derivatives. The nitrophenyl group also allows for easy monitoring of reactions through spectroscopic methods, as it absorbs strongly in the ultraviolet-visible region.
Propiedades
Número CAS |
3256-57-3 |
|---|---|
Fórmula molecular |
C18H17N3O7 |
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
(4-nitrophenyl) (2R)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C18H17N3O7/c19-16(22)10-15(20-18(24)27-11-12-4-2-1-3-5-12)17(23)28-14-8-6-13(7-9-14)21(25)26/h1-9,15H,10-11H2,(H2,19,22)(H,20,24)/t15-/m1/s1 |
Clave InChI |
YLWIFNIVONXXMG-OAHLLOKOSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Key on ui other cas no. |
3256-57-3 |
Sinónimos |
Z-ASN-ONP; 3256-57-3; AmbotzZAA1196; Z-L-Asn-ONp; AC1ODV5S; SCHEMBL6446029; CHEMBL3278837; CTK8G3853; MolPort-004-964-095; YLWIFNIVONXXMG-HNNXBMFYSA-N; C18H17N3O7; ZINC2571405; 7858AH; AKOS025289374; VA50006; AK170088; AB0089900; Benzyloxycarbonyl-L-asparaginep-nitrophenylester; benzyloxycarbonyl-L-asparaginep-nitrophenylester; benzyloxycarbonyl-L-asparagine-4-nitrophenylester; L-Asparagine,N2-[(phenylmethoxy)carbonyl]-,4-nitrophenylester; (4-nitrophenyl)(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate; 4-nitrophenyl(2S)-2-{[(benzyloxy)carbonyl]amino}-3-carbamoylpropanoate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



